molecular formula C16H13F2NO4S4 B11242371 2,5-difluoro-N-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)benzenesulfonamide

2,5-difluoro-N-(2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)benzenesulfonamide

Cat. No.: B11242371
M. Wt: 449.5 g/mol
InChI Key: LRLNAVPFBBECQD-UHFFFAOYSA-N
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Description

2,5-Difluoro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with difluoro groups and a sulfonamide group The compound also contains thiophene rings, which are sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the introduction of difluoro groups, the formation of sulfonamide bonds, and the incorporation of thiophene rings. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and thiophene derivatives. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Difluoro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluorobenzenesulfonamide: Lacks the thiophene rings, making it less complex.

    Thiophene-2-sulfonamide: Contains the thiophene ring but lacks the difluoro groups and additional thiophene substitution.

    N-(2-Thiophen-2-yl)ethylbenzenesulfonamide: Similar structure but without the difluoro substitution.

Uniqueness

2,5-Difluoro-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is unique due to the combination of difluoro groups, sulfonamide linkage, and multiple thiophene rings. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13F2NO4S4

Molecular Weight

449.5 g/mol

IUPAC Name

2,5-difluoro-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide

InChI

InChI=1S/C16H13F2NO4S4/c17-11-5-6-12(18)14(9-11)27(22,23)19-10-15(13-3-1-7-24-13)26(20,21)16-4-2-8-25-16/h1-9,15,19H,10H2

InChI Key

LRLNAVPFBBECQD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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